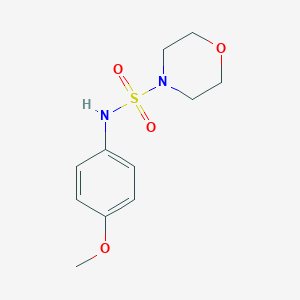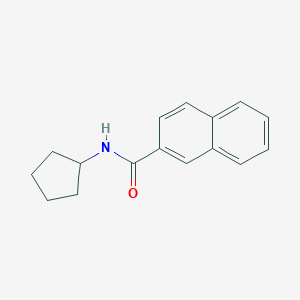
N-(4-methoxyphenyl)morpholine-4-sulfonamide
Übersicht
Beschreibung
N-(4-methoxyphenyl)morpholine-4-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a morpholine ring, a methoxyphenyl group, and a sulfonamide functional group
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)morpholine-4-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
The primary targets of N-(4-methoxyphenyl)morpholine-4-sulfonamide are dihydrofolate reductase (DHFR) and DNA gyrase . DHFR is an enzyme involved in the synthesis of tetrahydrofolate, a co-factor required for the synthesis of purines, thymidylic acid, and certain amino acids. DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA.
Mode of Action
This compound interacts with its targets by inhibiting their function. It is more potent towards DHFR than DNA gyrase . The compound interlocks into the cavity center of DHFR with a lower binding fitness than DNA gyrase . This interaction is facilitated by the 4-thiazolone-linked methyl ester and sulfonamide units, which are responsible for the hydrogen bonding interactions .
Biochemical Pathways
By inhibiting DHFR and DNA gyrase, this compound disrupts the synthesis of tetrahydrofolate and the supercoiling of DNA, respectively. This leads to the inhibition of bacterial growth, as these processes are essential for bacterial replication and survival .
Result of Action
The inhibition of DHFR and DNA gyrase by this compound results in the disruption of bacterial growth. This is due to the inhibition of essential processes such as the synthesis of tetrahydrofolate and the supercoiling of DNA .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the compound is stored at room temperature in an inert atmosphere , suggesting that these conditions are optimal for maintaining its stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)morpholine-4-sulfonamide typically involves the reaction of 4-methoxyaniline with morpholine and a sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Step 1: 4-methoxyaniline is reacted with morpholine in the presence of a base to form an intermediate.
Step 2: The intermediate is then reacted with a sulfonyl chloride to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methoxyphenyl)morpholine-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-(4-hydroxyphenyl)morpholine-4-sulfonamide.
Reduction: Formation of N-(4-methoxyphenyl)morpholine-4-amine.
Substitution: Formation of N-(4-halophenyl)morpholine-4-sulfonamide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
- N-(4-methoxyphenyl)morpholine
- 4-methoxyphenylsulfonamide
Uniqueness
N-(4-methoxyphenyl)morpholine-4-sulfonamide is unique due to the presence of both a morpholine ring and a sulfonamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)morpholine-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-16-11-4-2-10(3-5-11)12-18(14,15)13-6-8-17-9-7-13/h2-5,12H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSPVXLLPOIYGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49724661 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![diethyl 2-[(4-toluidinocarbonyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B500157.png)
![ethyl 4-[(2-chlorophenyl)methyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B500158.png)
![ethyl 3-oxo-4-phenacyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B500159.png)
![1-(4-fluorophenyl)-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine](/img/structure/B500160.png)
![ethyl 4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B500161.png)
![ethyl 4-[(4-chlorophenyl)methyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B500162.png)
![ethyl 4-[(4-fluorophenyl)methyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B500163.png)
![ethyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B500164.png)
![Ethyl 4-(2-amino-2-oxoethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B500166.png)
![2-[2-oxo-2-(2-thienyl)ethyl]-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazole-3,4-dione](/img/structure/B500167.png)
![ethyl 6-(4-methoxyphenyl)-9-oxo-4,17-dithia-2,7,8,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraene-14-carboxylate](/img/structure/B500168.png)
![N-phenyl-N'-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]urea](/img/structure/B500171.png)
![12-(4-methoxyphenyl)-4,5-dimethyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one](/img/structure/B500173.png)

